Product packaging for N-Phenylthiophene-2-sulfonamide(Cat. No.:CAS No. 39810-46-3)

N-Phenylthiophene-2-sulfonamide

Cat. No.: B183729
CAS No.: 39810-46-3
M. Wt: 239.3 g/mol
InChI Key: FHAKHNFPYWASFY-UHFFFAOYSA-N
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Description

Contextualizing Thiophene (B33073) Sulfonamides within Medicinal Chemistry and Chemical Biology

Thiophene, a five-membered heterocyclic aromatic ring containing a sulfur atom, is considered a privileged pharmacophore in medicinal chemistry due to its wide range of biological activities. nih.gov When this ring system is incorporated into a sulfonamide structure, the resulting thiophene sulfonamides become a class of compounds with significant therapeutic potential. nih.govresearchgate.net The sulfonamide group itself is a key functional group found in numerous drugs, known for its ability to inhibit the growth of bacteria, and is also present in diuretics, anticonvulsants, and anti-inflammatory agents. researchgate.netnih.gov

The combination of these two moieties has led to the development of thiophene sulfonamides as potent inhibitors of various enzymes, including carbonic anhydrases (CAs). mdpi.com In fact, research dating back to 1945 showed that thiophene-2-sulfonamide (B153586) was a more effective CA inhibitor than six-membered aromatic sulfonamides like sulfanilamide. mdpi.com This has spurred the synthesis and evaluation of numerous thiophene sulfonamide derivatives for their potential as antiglaucoma, antiepileptic, and antitumor agents. mdpi.com

Furthermore, thiophene sulfonamides have been investigated for a variety of other biological activities. They have shown promise as:

Antimicrobial agents: By mimicking the structure of para-aminobenzoic acid (PABA), they can inhibit bacterial folic acid synthesis. ontosight.ai

Anti-inflammatory agents . researchgate.net

Anticancer agents: Derivatives have been developed as selective inhibitors of proteins like Mcl-1, which is overexpressed in some cancer cells. researchgate.netacs.org

JNK inhibitors: Certain 2-(benzoylaminomethyl)thiophene sulfonamides have been identified as potent and selective inhibitors of c-Jun-N-terminal kinase (JNK), offering protection against neuronal cell death. acs.org

Angiotensin AT2 receptor ligands: N-(heteroaryl)thiophene sulfonamides have been synthesized and shown to have high binding affinity for the AT2 receptor, which is a target for cardiovascular diseases. diva-portal.orgnih.gov

The versatility of the thiophene sulfonamide scaffold allows for extensive chemical modifications, enabling researchers to fine-tune the pharmacological properties of these compounds for specific biological targets. researchgate.net

Significance and Research Landscape of N-Phenylthiophene-2-sulfonamide as a Core Scaffold

This compound, with its specific arrangement of a phenyl group attached to the sulfonamide nitrogen, serves as a crucial core scaffold for the development of novel therapeutic agents. Its structure provides a foundation for creating libraries of derivatives with diverse biological activities. ontosight.ainih.gov The phenyl ring offers a site for further substitution, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.

Recent research has highlighted the potential of this compound and its derivatives in several key areas:

Anticancer Drug Development: The 3-phenylthiophene-2-sulfonamide core has been a key component in the design of selective inhibitors of the anti-apoptotic protein Mcl-1. researchgate.netacs.org By optimizing this scaffold, researchers have developed compounds with sub-micromolar binding affinities to Mcl-1 and significant cytotoxicity against various tumor cell lines. acs.org

Enzyme Inhibition: N-phenylsulfonamide derivatives have been synthesized and shown to be potent inhibitors of carbonic anhydrase and cholinesterase enzymes, which are important targets for conditions like glaucoma and Alzheimer's disease. nih.gov

Antibacterial Agents: Derivatives of 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated efficacy against clinically isolated New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae, a highly resistant bacterial strain. nih.gov

Materials Science: The electron-rich nature of fused thiophenes makes them suitable for applications in organic semiconductors, such as those used in dye-sensitized solar cells. mdpi.com

The ongoing research into this compound and its analogues underscores the importance of this scaffold in medicinal chemistry and materials science. ontosight.ai The ability to systematically modify its structure provides a powerful tool for the discovery of new molecules with valuable biological and physical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2S2 B183729 N-Phenylthiophene-2-sulfonamide CAS No. 39810-46-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c12-15(13,10-7-4-8-14-10)11-9-5-2-1-3-6-9/h1-8,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAKHNFPYWASFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354331
Record name N-Phenylthiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39810-46-3
Record name N-Phenylthiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar and Structural Design Principles

Influence of Substituents on the N-Phenyl Moiety on Biological Activity

The N-phenyl moiety of the N-phenylthiophene-2-sulfonamide scaffold is a critical site for modification, where the nature and position of substituents can dramatically influence biological activity. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a pivotal role in modulating the compound's interaction with its biological target. nih.govresearchgate.net

Research has shown that both electron-donating groups (EDGs) like methoxy (B1213986) (–OCH3) and methyl (–CH3), and electron-withdrawing groups (EWGs) such as halogens (–F, –Cl) and trifluoromethyl (–CF3), can positively impact the biological efficacy of thiophene-based sulfonamides. nih.govresearchgate.netmdpi.com For instance, in a series of thiophene (B33073) sulfonamide derivatives, the presence of EDGs on the phenyl ring was found to enhance antibacterial activity. researchgate.net Conversely, studies on analogs targeting the peroxisome proliferator-activated receptor γ (PPARγ) demonstrated that strong electron-withdrawing substitutions like fluorine, bromine, and chlorine on the phenyl ring resulted in more potent activity. nih.gov This suggests that the optimal electronic nature of the substituent is highly dependent on the specific biological target.

The position of the substituent on the phenyl ring is also a key determinant of activity. Placing substituents at the ortho, meta, or para positions can alter the molecule's conformation and its ability to fit into a receptor's binding pocket. In many sulfonamide-based compounds, substitutions at the ortho and meta positions of the benzene (B151609) ring have been found to reduce activity, while para-substitution is often favored. ekb.eg However, in a study of PPARγ agonists, bulky substituents at the 2-position (ortho) of the benzene ring A were found to increase the strength and number of van der Waals interactions within the binding pocket, leading to higher affinity. nih.gov

Table 1: Influence of N-Phenyl Substituents on Biological Activity of Thiophene Sulfonamide Analogs This table is representative of findings from related sulfonamide scaffolds to illustrate SAR principles.

Parent Scaffold Substituent (Position) Biological Target Observed Activity Change Reference
Benzenesulfonamide (B165840) Analog -F, -Br, -Cl (Electron-withdrawing) PPARγ Stronger activity nih.gov
Benzenesulfonamide Analog -CH3 (Electron-donating) PPARγ Diminished activity nih.gov
Thiophene Sulfonamide Electron-donating groups Bacteria Promoted antibacterial activity researchgate.net
Thiophene Derivative -OCH3, -OH Acetylcholinesterase Increased biological activity nih.gov

Modifications to the Thiophene Ring and their Pharmacological Impact

The thiophene ring is a versatile five-membered heterocycle that is a key structural component in numerous pharmacologically active compounds. nih.govnih.gov As a bio-isosteric replacement for the phenyl ring, it can improve physicochemical properties and metabolic stability. nih.gov Modifications to this ring within the this compound framework are a critical strategy for optimizing therapeutic potential.

Substituting the thiophene ring can significantly alter the compound's inhibitory activity and selectivity. For example, a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides were developed as potent inhibitors of carbonic anhydrase (CA) isoforms. eui.eunih.gov These compounds showed effective, nanomolar-range inhibition of tumor-associated isoforms hCA IX and XII, while only weakly inhibiting the cytosolic isoform hCA I. eui.eunih.gov The introduction of a flexible SCH2 linker between the thiophene and a substituted benzyl (B1604629) group was a key design element aimed at enhancing isoform selectivity. mdpi.com

In another study, the introduction of a phenyl group at the 3-position of the thiophene ring was a feature of potent and selective inhibitors of the anti-apoptotic protein Mcl-1. nih.gov Further optimization of this 3-phenylthiophene-2-sulfonamide core led to compounds with sub-micromolar binding affinities for Mcl-1 and significant cytotoxicity against tumor cells. nih.gov The substitution pattern on the thiophene ring directly influences how the molecule orients itself within the binding pocket of its target protein. Investigations into thiophene-based sulfonamides as carbonic anhydrase inhibitors revealed that the thiophene moiety itself played a significant role in the inhibition of the enzymes. nih.gov

Table 2: Impact of Thiophene Ring Modifications on Inhibitory Activity This table includes data from N-substituted thiophene-2-sulfonamide (B153586) derivatives to highlight the impact of ring substitution.

Modification Derivative Series Target Enzyme Inhibition Constant (Kᵢ) / IC₅₀ Reference
5-(substituted-benzylsulfanyl) Thiophene-2-sulfonamides hCA I 683–4250 nM (Kᵢ) nih.gov
5-(substituted-benzylsulfanyl) Thiophene-2-sulfonamides hCA II, IX, XII Subnanomolar to nanomolar range (Kᵢ) nih.gov
3-Phenyl substitution 3-Phenylthiophene-2-sulfonamides Mcl-1 ~0.4 µM (Kᵢ) nih.gov
N-[5-(4-fluoro)phenoxythien-2-yl] Methanesulfonamide 5-Lipoxygenase 20-100 nM (IC₅₀) nih.gov

Role of the Sulfonamide Linker in Biological Target Recognition

The sulfonamide (–SO₂NH–) linker is not merely a covalent bond connecting the phenyl and thiophene moieties; it is a critical pharmacophoric element essential for biological target recognition. ontosight.ainih.gov This group's ability to act as both a hydrogen bond donor (via the N-H) and acceptor (via the S=O oxygens) is fundamental to its function, allowing it to form strong and specific interactions with amino acid residues in the active site of enzymes or receptors. ontosight.ai

The indispensability of the sulfonamide linker has been demonstrated in comparative studies. In research on PPARγ modulators, replacing the sulfonamide linker with a carboxamide (–CONH–) group was detrimental to the compound's ability to bind to the receptor. nih.gov The tetrahedral geometry of the sulfonamide's sulfur atom optimally positions the attached aromatic ring for crucial π-π stacking interactions within the receptor's binding pocket. nih.gov The sulfonamide N-H and one of the S=O groups were observed to form critical hydrogen bonds with the Tyr327 residue of PPARγ, further anchoring the ligand. nih.gov

Furthermore, the sulfonamide group is a well-established zinc-binding group, making it a cornerstone for inhibitors of metalloenzymes like carbonic anhydrases. mdpi.com Its chemical stability and straightforward synthesis also contribute to its prevalence in drug design. ekb.eg In some contexts, the sulfonamide group can act as a bioisostere of a carboxylic acid, but its unique electronic and hydrogen-bonding properties often provide distinct advantages in target interaction. ontosight.ai

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional shape (conformation) and stereochemistry of this compound derivatives are paramount to their biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the topography of a biological target's binding site dictates the strength and specificity of its interaction.

Theoretical studies on sulfanilamide, a related scaffold, show that the sulfonamide moiety can exist in either an eclipsed or staggered arrangement. nih.gov While gas-phase calculations may predict one conformer to be more stable, the presence of a solvent or the microenvironment of a protein binding site can shift this preference. nih.gov This highlights that a molecule's bioactive conformation may not be its lowest energy state in isolation. The introduction of chiral centers, for example by adding complex substituents, further underscores the importance of stereochemistry, as different enantiomers or diastereomers can exhibit vastly different biological profiles due to their unique spatial arrangement of atoms.

Molecular Hybridization Strategies for Enhanced Bioactivity

Molecular hybridization is a rational drug design strategy that involves combining two or more distinct pharmacophoric units into a single new molecule. researchgate.net This approach aims to create a hybrid compound with an improved affinity, selectivity, or a multi-target profile that addresses complex diseases more effectively than individual components. The this compound scaffold is an excellent platform for such strategies. researchgate.net

The sulfonamide group itself is a popular component in molecular hybrids due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net By linking the thiophene-sulfonamide core to another bioactive heterocycle, researchers can generate novel compounds with enhanced or entirely new pharmacological activities. For example, the hybridization of sulfonamides with various pharmaceutically active heterocyclic moieties is a well-established method for creating derivatives with diverse biological actions. researchgate.net

Specific examples include coupling thiophene sulfonamides with other heterocyclic systems like 1,2,4-oxadiazoles to create potent anticancer agents targeting carbonic anhydrase IX. nih.gov In another approach, thiophene derivatives have been coupled with imidazole (B134444) to generate antimycobacterial agents or with thiazole (B1198619) to create adenosine (B11128) receptor antagonists. mdpi.comresearchgate.net These strategies leverage the inherent biological activities of each component to produce a synergistic effect in the final hybrid molecule, potentially leading to more potent and selective therapeutic agents.

Biological Activity and Mechanistic Investigations

Antimicrobial and Anti-infective Spectrum

Thiophene (B33073) sulfonamides have demonstrated a broad range of antimicrobial activities, which are detailed in the following sections.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of N-Phenylthiophene-2-sulfonamide have been evaluated for their in vitro antibacterial activity against a variety of pathogenic bacterial strains. Sulfonamides are known to be effective against both Gram-positive and certain Gram-negative bacteria. who.intnih.gov Studies on synthesized 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide derivatives showed notable activity. rroij.com For instance, these compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Salmonella typhimurium. rroij.com

Similarly, research on 5-bromo-N-alkylthiophene-2-sulfonamides demonstrated significant antibacterial action against clinically isolated New Delhi metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae. nih.gov The effectiveness of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.

Antibacterial Activity of Thiophene-2-Sulfonamide (B153586) Derivatives (MIC in µg/mL) rroij.com
Compound DerivativeS. aureusB. subtilisE. coliS. typhimurium
5-(phenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide125250250125
5-(4-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide62.512512562.5
5-(4-fluorophenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide62.562.5125125
5-(4-methoxyphenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide250500500250

Inhibition of Folic Acid Synthesis Pathway in Microorganisms

The primary mechanism behind the antibacterial action of sulfonamides is the competitive inhibition of the folic acid synthesis pathway in microorganisms. researchgate.net Sulfonamides, including this compound, act as structural analogs of para-aminobenzoic acid (PABA). nih.govresearchgate.netontosight.ai Bacteria that synthesize their own folic acid rely on the enzyme dihydropteroate (B1496061) synthase (DHPS), which catalyzes the conversion of PABA into dihydrofolic acid. researchgate.net

Due to their structural similarity to PABA, sulfonamides competitively bind to the active site of DHPS. researchgate.netresearchgate.net This binding action blocks the normal metabolic pathway, preventing the synthesis of dihydrofolic acid, a crucial precursor for tetrahydrofolic acid (folic acid). nih.govresearchgate.net The resulting folic acid deficiency halts the production of essential nucleic acids and amino acids, thereby inhibiting the growth and replication of the bacteria, an effect known as bacteriostasis. nih.govresearchgate.net

Antifungal and Antimycobacterial Potentials

The antimicrobial spectrum of thiophene sulfonamide derivatives also extends to fungi. ekb.eg A series of 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide derivatives were screened for their in vitro antifungal activity against several fungal strains. rroij.com These included Candida albicans, Aspergillus flavus, Aspergillus niger, and Cryptococcus neoformans. rroij.com The results, measured by Minimum Inhibitory Concentration (MIC), indicate that these compounds possess potential as antifungal agents. rroij.com

In addition to antifungal properties, related thiophene structures have shown potential against mycobacteria. Specifically, research has indicated that thiophene coupled with an imidazole (B134444) moiety can act as an antimycobacterial agent. rroij.commdpi.com

Antifungal Activity of Thiophene-2-Sulfonamide Derivatives (MIC in µg/mL) rroij.com
Compound DerivativeC. albicansA. flavusA. nigerC. neoformans
5-(phenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide250125250125
5-(4-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide12562.512562.5
5-(4-fluorophenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide12512525062.5
5-(4-methoxyphenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide500250500250

Antiviral Research and Enterovirus Inhibition

Research into the antiviral properties of related thiophene compounds has shown promising results, particularly against enteroviruses. While not this compound itself, a series of structurally similar N-benzyl-N-phenylthiophene-2-carboxamide analogues were synthesized and evaluated for their activity against human enterovirus 71 (EV71). rsc.orgresearchgate.net EV71 is a major causative agent of hand, foot, and mouth disease, which can sometimes lead to severe neurological complications. researchgate.net

Many of the synthesized carboxamide derivatives exhibited anti-EV71 activity in the low micromolar range in cell culture assays. rsc.orgresearchgate.net The most potent of these, N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide, demonstrated an EC₅₀ (half-maximal effective concentration) of 1.42 µM. rsc.orgresearchgate.net These findings suggest that the thiophene scaffold is a valuable core for the development of novel antiviral agents targeting enteroviruses. rsc.org

Enzyme Inhibition Studies

Beyond their antimicrobial effects, sulfonamides are widely recognized as a class of enzyme inhibitors, with a particular affinity for zinc-containing enzymes like carbonic anhydrase.

Carbonic Anhydrase Isoenzyme Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. ekb.egnih.gov Research has focused on the inhibition of different human (h) CA isoenzymes, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. nih.govnih.gov

Derivatives of benzenesulfonamide (B165840) and other related sulfonamides have been shown to bind to the zinc ion in the active site of these enzymes, leading to potent inhibition. nih.gov For example, a series of benzenesulfonamides with triazole-O-glycoside tails were tested against hCA I, hCA II, and hCA IX. nih.gov These compounds showed varied inhibition profiles, with some demonstrating low nanomolar inhibition constants (Ki). nih.gov Specifically, inhibition against hCA II was in the range of 6.8–53 nM, and against the tumor-associated hCA IX, it was between 9.7–107 nM. nih.gov The ability to selectively inhibit certain isoforms, particularly those linked to diseases like cancer (hCA IX and XII), makes these compounds valuable leads for drug design. nih.gov

Inhibition of Human Carbonic Anhydrase Isozymes (hCA) by Benzenesulfonamide Derivatives (Ki in nM) nih.gov
CompoundhCA IhCA IIhCA IX
4-Azidobenzenesulfonamide1081225
Glucose-derived glycoconjugate inhibitor102053107
Galactose-derived glycoconjugate inhibitor850349.7
Mannose-derived glycoconjugate inhibitor7946.848

Myeloid Cell Leukemia Sequence 1 (Mcl-1) Protein Inhibition

Derivatives of 3-phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide have been identified as selective inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). connectjournals.comacs.org Structure-based design has led to the optimization of this series, yielding compounds with sub-micromolar binding affinities to Mcl-1, with some of the most potent compounds exhibiting Ki values around 0.4 μM. connectjournals.comacs.org These compounds have been shown to bind to the BH3-binding groove of Mcl-1, inducing caspase-dependent apoptosis in tumor cells. connectjournals.comacs.org For instance, the compound FWJ-D5 demonstrated a significant reduction in tumor volume in a xenograft mouse model. connectjournals.comacs.org Earlier studies on 3-phenylthiophene-2-sulfonamide derivatives also reported promising binding affinities to Mcl-1 and Bcl-2, with the most effective compounds showing inhibition constants in the range of 0.3–0.4 μM for Mcl-1. mdpi.com

Compound SeriesTargetKey FindingsReference
3-Phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide derivativesMcl-1Sub-micromolar binding affinities (Ki ~ 0.4 μM). Induce caspase-dependent apoptosis. connectjournals.comacs.org
3-Phenylthiophene-2-sulfonamide derivativesMcl-1, Bcl-2Inhibition constants of 0.3–0.4 μM for Mcl-1. mdpi.com

Urease Inhibition Activities

Thiophene-2-sulfonamide derivatives have demonstrated significant potential as urease inhibitors. In one study, a series of 5-aryl-thiophene-2-sulfonamides were synthesized and evaluated, with 5-Phenylthiophene-2-sulfonamide emerging as a particularly potent inhibitor, showing an IC50 value of approximately 30.8 μg/mL. herts.ac.uk Another study focused on N-((5-arylthiophen-2-yl)sulfonyl)acetamide derivatives reported several compounds with strong urease inhibition. google.com For example, N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide displayed excellent activity with an IC50 of 17.1 µg/mL. google.com Furthermore, N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide also showed excellent urease inhibition with an IC50 value of approximately 17.1 µg/mL. google.com

CompoundIC50 (µg/mL)Reference
5-Phenylthiophene-2-sulfonamide~30.8 herts.ac.uk
N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide17.1 google.com
N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide~17.1 google.com
N-((5-(3,5-dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide17.9 google.com
N-((5-(3,4-dichlorophenyl)thiophen-2-yl)sulfonyl)acetamide42.5 google.com

Esterase Enzyme Inhibitory Properties

The inhibitory potential of thiophene-based sulfonamides extends to esterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. Schiff base derivatives of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide have shown inhibitory effects on acetylcholinesterase, with some derivatives exhibiting IC50 values as low as 0.09 µM. Another study on thiophene-2-carboxamide based benzohydrazide (B10538) derivatives identified dual inhibitors of AChE and BChE. researchgate.net Compound 13 from this series was a potent inhibitor of both BChE (90.16% inhibition) and AChE (83.21% inhibition). researchgate.net Furthermore, a series of new thiophene derivatives were synthesized and evaluated for their acetylcholinesterase inhibition, with 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide showing 60% inhibition, which was more potent than the reference drug donepezil (B133215) under the same conditions. mdpi.comnih.gov

Compound Series/DerivativeEnzymeInhibitory ActivityReference
Schiff base of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamideAChEIC50 = 0.09 µM
Thiophene-2-carboxamide based benzohydrazide (Compound 13)AChE & BChE83.21% (AChE), 90.16% (BChE) inhibition researchgate.net
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideAChE60% inhibition mdpi.comnih.gov

Other Enzyme Modulations (e.g., HIV Protease, Cysteine Protease, Cyclooxygenase (COX-II))

While specific data on this compound's direct inhibition of HIV protease and cysteine protease is limited in the reviewed literature, related structures have shown activity against other enzymes. For instance, certain thiophene-2-sulfonamide derivatives have been investigated as inhibitors of lactoperoxidase. biosynth.comekb.eg In one study, 5-(2-thienylthio)thiophene-2-sulfonamide (B1333651) was identified as a potent competitive inhibitor of bovine milk lactoperoxidase with a Ki value of 2 ± 0.6 nM and an IC50 of 3.4 nM. biosynth.comekb.eg

In the context of cyclooxygenase (COX) enzymes, diarylheterocycles, which include thiophene scaffolds, are a known class of selective COX-2 inhibitors. acs.orgnih.gov For example, the compound 5-bromo-3-(4-fluorophenyl)-2-(4-(methylsulfonyl)phenyl)thiophene (DuP-697) is a known COX-2 selective inhibitor. acs.org The sulfonamide group is recognized as a key pharmacophore for selective COX-2 inhibition in compounds like celecoxib. nih.gov

Receptor Ligand Development and Modulation

The versatility of the this compound scaffold is further demonstrated by its application in the development of ligands for important G protein-coupled receptors.

Angiotensin AT2 Receptor Ligand Development

N-(heteroaryl)thiophene sulfonamides and N-(alkyloxycarbonyl)thiophene sulfonamides have been synthesized and identified as selective ligands for the Angiotensin II type 2 (AT2) receptor. researchgate.netheraldopenaccess.usresearchgate.netgoogle.com In one series, a tert-butylimidazole derivative containing a methyloxycarbonylthiophene sulfonamide fragment was found to be a potent AT2 receptor binder with a Ki of 9.3 nM. researchgate.netheraldopenaccess.us This compound also acted as an AT2R agonist. researchgate.netheraldopenaccess.us In another study, N-(heteroaryl)thiophene sulfonamides were developed, and one of the most promising ligands displayed an AT2R Ki value of 4.9 nM. researchgate.netgoogle.com These studies highlight the potential of the thiophene sulfonamide core in generating high-affinity AT2 receptor ligands.

Compound SeriesReceptorKey FindingsReference
N-(alkyloxycarbonyl)thiophene sulfonamidesAT2A tert-butylimidazole derivative had a Ki of 9.3 nM and acted as an agonist. researchgate.netheraldopenaccess.us
N-(heteroaryl)thiophene sulfonamidesAT2A promising ligand showed a Ki value of 4.9 nM. researchgate.netgoogle.com

Adenosine (B11128) Receptor Antagonism

The thiophene sulfonamide scaffold has also been explored for its antagonist activity at adenosine receptors. nih.govmdpi.comrroij.com Research has shown that coupling a thiazole (B1198619) moiety to a thiophene structure can yield potent adenosine receptor antagonists. nih.govmdpi.comrroij.com A study on novel thiazole-thiophene conjugates reported that many of the synthesized molecules interacted with A1, A2A, and A3 adenosine receptor subtypes with good affinity. nih.gov The most potent and selective compound in this series demonstrated an A3 Ki value of 0.33 μM. nih.gov This indicates that derivatives of this compound are promising candidates for the development of selective adenosine receptor antagonists.

Anticancer and Antiproliferative Research

The anticancer potential of this compound and its derivatives has been a significant area of investigation. ontosight.aiontosight.ai The sulfonamide group is a key feature in many pharmacologically active compounds, and its inclusion in a thiophene structure has yielded promising results in preclinical cancer studies. ontosight.airesearchgate.netnih.gov

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The antiproliferative activity is often evaluated by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Research has shown that certain thiophene sulfonamide derivatives exhibit potent activity. For example, some thieno[2,3-d]pyrimidine–sulfonamide hybrids have shown strong cytotoxicity against the MCF-7 breast cancer cell line. nih.gov Similarly, other sulfur-containing heterocyclic compounds have displayed notable potency against A549 (lung), MCF-7 (breast), and DU145 (prostate) cancer cell lines. sci-hub.se The cytotoxic effects of various related compounds are detailed in the table below.

Interactive Table: In Vitro Cytotoxicity (IC₅₀, µM) of Thiophene Sulfonamide Derivatives

Compound TypeMCF-7 (Breast)HeLa (Cervical)A-549 (Lung)Du-145 (Prostate)Reference
Thiazolidinedione Derivative1.63-4.465.27 sci-hub.se
Thieno[2,3-d]pyrimidine Hybrid (58)6.17--- nih.gov
Pyrimidine-sulfonamide Hybrid (PS14)->22.2022.20- nih.gov
Furo[2,3-d]pyrimidin-4(3H)-one-sulfonamide (57a)-->2.1>2.1 nih.gov
Hydrazinothiazole Hybrid-<10-<10 sci-hub.se

Note: This table presents a selection of data for derivatives and related structures to illustrate the general anticancer potential of this class of compounds. "-" indicates data not available.

The anticancer activity of this compound derivatives is largely attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. evitachem.com Mechanistic studies have revealed several pathways through which these compounds exert their pro-apoptotic effects.

One key mechanism involves the targeting of the B-cell lymphoma-2 (Bcl-2) family of proteins, which are crucial regulators of apoptosis. researchgate.net Specifically, some 3-phenylthiophene-2-sulfonamide derivatives have been identified as selective inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic Bcl-2 family protein. researchgate.netlookchem.com By inhibiting Mcl-1, these compounds disrupt the protein-protein interactions that prevent apoptosis, thereby promoting cancer cell death through the mitochondrial pathway. lookchem.com

Furthermore, treatment with these compounds has been shown to lead to the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Studies on related sulfonamide analogues have also demonstrated an ability to cause cell cycle arrest, halting the proliferation of cancer cells at various phases, such as G0/G1 or G2/M, which can subsequently lead to apoptosis. nih.govnih.govsci-hub.se The induction of apoptosis by these compounds is often confirmed by assays that detect markers such as PARP cleavage. mdpi.com

Anti-inflammatory and Immunomodulatory Effects

The sulfonamide functional group is a well-established pharmacophore in drugs with anti-inflammatory properties. dovepress.com Consequently, this compound and its analogues have been investigated for their potential to modulate inflammatory and immune responses. ontosight.aiontosight.ainih.gov

Research indicates that these compounds may exert anti-inflammatory effects by inhibiting key enzymes and mediators involved in the inflammatory cascade. For example, compounds with similar structures have been explored for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in inflammation. Additionally, studies on N-phenyl-phthalimide sulfonamides, which are hybrid structures, have shown potent inhibitory activity on the recruitment of neutrophils and the reduction of tumor necrosis factor-alpha (TNF-α) levels, a critical pro-inflammatory cytokine. nih.gov

The immunomodulatory potential of these compounds may also be linked to their activity at the GPR35 receptor. frontiersin.org GPR35 is expressed on immune cells, and its activation can lead to either pro- or anti-inflammatory outcomes, suggesting that GPR35 ligands could be used to fine-tune the immune response. frontiersin.org The modulation of intracellular signaling pathways involved in inflammation, such as those leading to the activation of transcription factors like NF-κB, represents a plausible mechanism for the immunomodulatory effects of this class of compounds. preprints.org

Computational Chemistry and in Silico Approaches

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical calculations are at the forefront of computational studies on N-Phenylthiophene-2-sulfonamide, providing a detailed picture of its electronic landscape. These methods allow for the precise calculation of molecular geometries and electronic parameters, shedding light on the fundamental properties of the compound.

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Parameters

Density Functional Theory (DFT) has become a widely used method for studying thiophene (B33073) sulfonamide derivatives due to its balance of accuracy and computational cost. mdpi.com DFT calculations, often employing hybrid functionals like B3LYP with various basis sets such as 6-311G(d,p), are used to optimize the molecular geometry of this compound and its analogs. mdpi.comresearchgate.net These calculations provide key geometrical parameters, including bond lengths and bond angles. For instance, in a series of thiophene sulfonamide derivatives, the S=O and S-NH bond lengths in the sulfonamide group were calculated to be in the ranges of 1.45–1.46 Å and 1.67–1.68 Å, respectively. mdpi.com The bond angles, such as O=S=O, have also been determined and show good correlation with experimental values. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and stability of this compound derivatives. mdpi.comimist.ma The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comresearchgate.net For a series of thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps were found to be in the range of 3.44–4.65 eV, indicating that these compounds are generally stable. researchgate.net

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Thiophene Sulfonamide Derivative 1-6.45-1.844.61

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for identifying the reactive sites of a molecule. nih.govuni-muenchen.de The MEP map illustrates the charge distribution on the molecular surface, with different colors representing varying electrostatic potentials. youtube.com Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. nih.gov In studies of thiophene sulfonamide derivatives, MEP analysis has been used to pinpoint the areas of electrophilic and nucleophilic reactivity, which is crucial for understanding intermolecular interactions, such as those between a drug and its receptor. nih.govresearchgate.net

Non-Linear Optical (NLO) Response Predictions

Computational methods are also employed to predict the Non-Linear Optical (NLO) properties of this compound derivatives. diva-portal.orgwikipedia.org Molecules with significant NLO responses have potential applications in various optical technologies. scirp.orgarxiv.org The first hyperpolarizability (β₀), a measure of the NLO response, can be calculated using DFT. researchgate.net Studies on thiophene sulfonamide derivatives have shown that the NLO response is inversely related to the HOMO-LUMO energy gap. mdpi.comresearchgate.net Compounds with smaller energy gaps tend to have larger hyperpolarizability values, indicating a greater NLO response. researchgate.net The extended π-electron delocalization in these molecules plays a significant role in their NLO properties. mdpi.comresearchgate.net

CompoundHyperpolarizability (β₀) (Hartree)
Thiophene Sulfonamide Derivative 1641

Chemical Hardness, Electronic Chemical Potential, and Electrophilicity Index Studies

Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω), provide further insights into the reactivity and stability of this compound derivatives. mdpi.comuchile.cl These parameters are calculated using the energies of the HOMO and LUMO. ijarset.com Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution, with harder molecules being less reactive. ijarset.com The electronic chemical potential indicates the escaping tendency of electrons from an equilibrium system. The electrophilicity index quantifies the ability of a molecule to accept electrons. ijarset.com These descriptors have been calculated for various thiophene sulfonamide derivatives to compare their relative reactivity. mdpi.comresearchgate.net

DescriptorFormula
Ionization Potential (I)-EHOMO
Electron Affinity (A)-ELUMO
Chemical Hardness (η)(I - A) / 2
Electronic Chemical Potential (μ)-(I + A) / 2
Electrophilicity Index (ω)μ² / (2η)

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. researchgate.nettandfonline.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its biological target. acs.org For derivatives of this compound, molecular docking simulations have been performed to investigate their potential as inhibitors of various enzymes. acs.orgnih.gov For instance, derivatives have been docked into the active sites of proteins like Mcl-1 to understand the structural basis for their inhibitory activity. acs.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations offer a dynamic picture of how this compound interacts with a target protein at the atomic level over time. This technique is crucial for assessing the stability of the binding pose predicted by molecular docking and for exploring the conformational changes that occur upon binding. mdpi.com

MD simulations on sulfonamide derivatives have been effectively used to characterize their interactions with biological targets. peerj.com For instance, in studies of sulfonamides targeting enzymes like triose phosphate (B84403) isomerase, MD simulations have been employed to understand the binding energies and the key amino acid residues responsible for stable interactions. peerj.com These simulations track the trajectory of the ligand within the binding pocket, allowing for the calculation of root-mean-square deviation (RMSD) to assess the stability of the complex. A stable complex, indicated by a low and non-fluctuating RMSD value over the simulation period (e.g., 10 to 100 nanoseconds), suggests a favorable and sustained binding interaction. mdpi.comnih.gov

The conformational dynamics of both the ligand and the protein are also a key output of MD simulations. For this compound, this would involve analyzing the flexibility of the thiophene and phenyl rings and the sulfonamide linker. Understanding these dynamics is critical, as the molecule may need to adopt a specific conformation to fit optimally into the binding site of a target protein. Analysis of the simulation can reveal whether the initial docked conformation is maintained or if the molecule explores other, more stable, conformational states. nih.gov

Illustrative Data from MD Simulations of a Sulfonamide Analog:

Simulation ParameterValueSignificance
Simulation Time100 nsProvides a sufficient timescale to observe significant conformational changes and binding events.
RMSD of Ligand< 2.5 ÅIndicates high stability of the ligand within the binding pocket.
Key Interacting ResiduesArg97, Gln167Highlights specific amino acids crucial for the binding affinity of the sulfonamide. mdpi.com
Binding Free Energy (MM-PBSA)-42.91 kJ/molQuantifies the strength of the interaction between the sulfonamide and the protein. peerj.com

This table represents typical data obtained from MD simulations of sulfonamide compounds and illustrates the type of insights that can be gained for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. longdom.org For this compound and its analogs, QSAR models can be developed to predict their inhibitory activity against a specific target, such as an enzyme or receptor.

The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). researchgate.netnih.gov Using statistical methods like multiple linear regression (MLR), a QSAR equation is generated that correlates these descriptors with the observed activity. nih.gov

For sulfonamides, QSAR studies have been successfully applied to understand their inhibitory mechanism against targets like carbonic anhydrase and dihydropteroate (B1496061) synthetase. researchgate.netnih.gov These studies often reveal that the electronic properties of the sulfonamide group and the nature of the substituents on the aromatic rings are critical for activity. researchgate.net A validated QSAR model for a series of this compound derivatives could predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates.

Example of a QSAR Model for a Series of Sulfonamide Inhibitors:

DescriptorCoefficientImplication for Activity
LogP+0.45Increased hydrophobicity is positively correlated with activity.
LUMO Energy-1.20A lower energy of the lowest unoccupied molecular orbital enhances activity.
Molecular Weight-0.08Increased molecular size is slightly detrimental to activity.
Model Statistics
r² (correlation coefficient)0.85Indicates a good correlation between the predicted and observed activities.
q² (cross-validated r²)0.72Demonstrates the predictive power of the model.

This table is a hypothetical representation of a QSAR model for a series of sulfonamide compounds, illustrating the relationship between molecular descriptors and biological activity.

In Silico Screening and Virtual Library Design for Novel Leads

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify molecules that are likely to bind to a drug target. techniques-ingenieur.fr This approach can be broadly categorized into ligand-based and structure-based methods.

For this compound, a structure-based virtual screening campaign could be initiated if the three-dimensional structure of the target protein is known. This involves docking a large library of compounds into the binding site of the target and scoring them based on their predicted binding affinity. researchgate.net This can lead to the identification of novel scaffolds that are structurally different from this compound but could have similar or better activity.

Ligand-based virtual screening, on the other hand, can be performed when the structure of the target is unknown. This method uses the structure of a known active compound, such as this compound, as a template to search for other molecules in a database with similar properties (e.g., shape, pharmacophore features). plos.org

Furthermore, these computational approaches can be used to design a virtual library of novel this compound derivatives. By systematically modifying the core structure—for example, by adding different substituents to the phenyl or thiophene rings—a library of virtual compounds can be generated. These can then be screened in silico to prioritize the most promising candidates for synthesis and biological testing. nih.gov This iterative cycle of design, virtual screening, and experimental validation is a cornerstone of modern lead optimization.

Summary of In Silico Screening Approaches:

Screening MethodPrincipleApplication for this compound
Structure-Based Virtual ScreeningDocking of compound libraries to a known protein structure.Identification of novel inhibitors for a specific target by screening large chemical databases.
Ligand-Based Virtual ScreeningSearching for compounds with similar features to a known active molecule.Finding new compounds with potential activity based on the structure of this compound.
Virtual Library DesignComputational generation and screening of a focused library of related compounds.Designing and prioritizing novel derivatives of this compound with potentially improved activity.

Future Directions and Emerging Research Avenues

Development of Multifunctional Chemical Probes

The inherent characteristics of the N-Phenylthiophene-2-sulfonamide structure make it an attractive candidate for the design of multifunctional chemical probes. These probes are instrumental in visualizing and understanding complex biological processes. nih.gov The thiophene (B33073) and phenyl rings can be functionalized to modulate the probe's fluorescence properties, while the sulfonamide group can act as a recognition site for specific biological targets. ontosight.ai

Future research will likely focus on incorporating this scaffold into probes designed for detecting specific analytes within living systems. For instance, by attaching specific reactive groups, scientists could develop probes that selectively react with and signal the presence of reactive oxygen species or specific enzymes, providing valuable insights into cellular signaling and disease pathogenesis. nih.gov

Integration with Advanced Drug Discovery Platforms

The this compound core is a valuable component in the construction of large chemical libraries for high-throughput screening (HTS), a cornerstone of modern drug discovery. ontosight.ainih.govjapsonline.com HTS allows for the rapid testing of thousands of compounds to identify potential drug leads. nih.govresearchgate.net

The adaptability of the this compound scaffold allows for the creation of diverse libraries of related compounds by modifying the phenyl and thiophene rings. This chemical diversity increases the probability of discovering compounds with desired biological activities. The integration of these libraries with advanced, automated HTS platforms will accelerate the identification of novel therapeutic agents for a wide range of diseases. ontosight.aijapsonline.com

Exploration in Materials Science

The unique electronic properties of the thiophene ring, a key component of this compound, have opened doors for its application in materials science. researchgate.netrroij.com

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Thiophene-based molecules are known for their use in organic electronics. researchgate.netrroij.com Derivatives of this compound could be engineered to serve as emitters or charge-transporting materials in OLEDs and OFETs. researchgate.net By tuning the electronic properties through chemical modification, it may be possible to develop materials with specific emission colors or enhanced charge mobility, contributing to the advancement of display and lighting technologies. researchgate.net

Organic Solar Cells

The development of efficient organic solar cells is a significant area of research. Thiophene derivatives have shown promise as electron-donating materials in these devices. rroij.comrsc.org Theoretical studies on related phenylsulfonyl carbazole-based chromophores incorporating a thiophene ring have demonstrated the potential for reduced band gaps and enhanced light absorption, which are crucial for efficient solar energy conversion. rsc.org Future work could explore the synthesis and characterization of this compound derivatives tailored for optimal performance in organic solar cells.

Development of Conductive Polymers and Sensors

Conducting polymers are a class of materials with the electrical properties of metals and the processing advantages of plastics. nih.govmdpi.comresearchgate.net Polythiophene and its derivatives are among the most studied conducting polymers. mdpi.com The this compound unit could be polymerized to create novel conductive materials. These materials could find applications in various electronic devices, including sensors. mdpi.comresearchgate.net The sulfonamide group could also provide a site for interaction with specific analytes, making these polymers suitable for the development of highly selective chemical and biological sensors.

Advancements in Stereoselective Synthesis and Asymmetric Transformations

The development of methods for the stereoselective synthesis of chiral molecules is a critical area of chemical research. This is particularly important in drug discovery, where the different enantiomers of a chiral drug can have vastly different biological activities.

Future research is expected to focus on developing catalytic asymmetric methods to produce specific stereoisomers of this compound derivatives. This could involve the use of chiral catalysts in reactions such as asymmetric cross-coupling or hydrogenation. acs.org For instance, advancements in transition-metal-catalyzed cross-coupling reactions are enabling the synthesis of complex chiral molecules with high enantioselectivity. acs.orgnih.gov The ability to control the three-dimensional arrangement of atoms in these molecules will be crucial for unlocking their full potential in various applications, particularly in the development of new and more effective therapeutic agents.

Computational Tools for Accelerated Compound Design and Optimization

The advancement of computational chemistry and molecular modeling has significantly accelerated the process of drug discovery and development. For this compound and its derivatives, these in silico methods are pivotal in elucidating structure-activity relationships (SAR), predicting pharmacological properties, and guiding the synthesis of more potent and selective analogs.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are two cornerstone strategies in computational drug discovery. SBDD relies on the known three-dimensional structure of the biological target, often a protein or enzyme, to design molecules that can bind to it with high affinity and specificity. For instance, in the optimization of 3-Phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide derivatives as selective Mcl-1 inhibitors, a structure-based design approach was instrumental. acs.org This methodology allows researchers to visualize and analyze the binding interactions between the ligand and the target's active site, facilitating the rational design of new compounds with improved binding. acs.org

Molecular docking is a primary tool within SBDD. It predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of this compound, such as N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide, molecular docking studies have been employed to understand their binding interactions with therapeutic targets like the epidermal growth factor receptor (EGFR) and tubulin. By correlating the binding affinities from docking simulations with experimental biological activity, researchers can infer which structural modifications are likely to enhance the desired therapeutic effect.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key component of LBDD, applied when the 3D structure of the target is unknown. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are built using calculated molecular descriptors, which quantify various physicochemical properties of the molecules. For sulfur-containing sulfonamide derivatives, QSAR models have been successfully constructed to predict their anticancer activities. These models can identify key molecular properties—such as mass, polarizability, and specific bond frequencies—that are crucial for bioactivity, thereby guiding the rational design of new, more potent compounds.

Molecular Dynamics (MD) simulations provide a more dynamic view of the ligand-receptor interactions. These simulations model the movement of atoms and molecules over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding. For phenylthiophene-2-carboxylate compounds, MD simulations have been used to assess the stability of the compound within the binding site of a target protein. researchgate.net

The table below summarizes some of the key computational tools and their applications in the design and optimization of thiophene-2-sulfonamide (B153586) derivatives, which are directly applicable to the future design of this compound analogs.

Computational ToolApplication in Thiophene-2-Sulfonamide ResearchKey Insights Provided
Molecular Docking Predicting the binding mode and affinity of derivatives to biological targets (e.g., EGFR, tubulin, Mcl-1). acs.org- Identification of key binding interactions. - Rationalization of structure-activity relationships. - Guidance for structural modifications to improve potency.
QSAR Developing models to predict the biological activity of new derivatives based on their chemical structure.- Identification of critical physicochemical properties for activity. - Prioritization of compounds for synthesis and testing.
Molecular Dynamics (MD) Simulations Assessing the stability of the ligand-receptor complex over time. researchgate.net- Understanding the dynamic nature of binding. - Evaluating the conformational flexibility of the ligand and target.
Structure-Based Design Guiding the optimization of lead compounds based on the 3D structure of the target. acs.org- Design of compounds with improved affinity and selectivity.

The integration of these computational approaches provides a powerful platform for the accelerated design and optimization of this compound-based compounds. By leveraging these in silico tools, researchers can more efficiently navigate the vast chemical space to identify and refine promising drug candidates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.